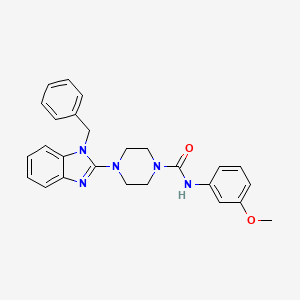

![molecular formula C13H17N5O4 B2684158 4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid CAS No. 1232778-89-0](/img/structure/B2684158.png)

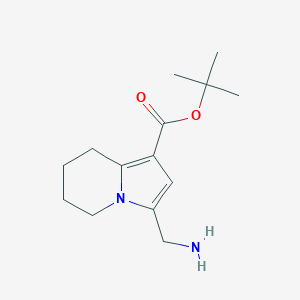

4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid, often referred to as 4-ADBT, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of tetrazole and is a white crystalline solid with a melting point of approximately 162 °C. 4-ADBT is a powerful and versatile compound that has been used in a variety of laboratory experiments and applications.

科学的研究の応用

- Anticancer Agents : Researchers explore the potential of imidazole-containing compounds as anticancer drugs. These compounds may inhibit specific enzymes or pathways involved in cancer cell growth and proliferation .

- Antimicrobial Activity : Imidazoles exhibit antimicrobial properties, making them relevant for developing antibiotics and antifungal drugs. Researchers investigate their efficacy against various pathogens .

- Neurological Disorders : Imidazole-based molecules may modulate neurotransmitter receptors, making them candidates for treating neurological disorders such as epilepsy and anxiety .

Materials Science and Functional Materials

Imidazoles contribute to the development of functional materials with unique properties:

- Organic Semiconductors : Imidazole derivatives can serve as building blocks for organic semiconductors used in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .

- Luminescent Materials : Researchers explore imidazole-based compounds for their luminescent properties, which find applications in sensors, displays, and optoelectronic devices .

- Metal-Organic Frameworks (MOFs) : Imidazole-containing ligands are essential components in MOFs, porous materials used for gas storage, separation, and catalysis .

Catalysis and Synthetic Chemistry

Imidazoles participate in various catalytic processes:

- Base Catalysis : Imidazole derivatives can act as efficient base catalysts in organic transformations, such as Michael additions and acylation reactions .

- Transition Metal Complexes : Researchers explore imidazole-based ligands in transition metal complexes for catalytic applications, including cross-coupling reactions and asymmetric synthesis .

Other Applications

Beyond the fields mentioned above, imidazole-containing compounds have additional applications:

- Dyes and Pigments : Imidazoles contribute to the development of dyes and pigments used in textiles, paints, and other color-related industries .

- Photodynamic Therapy (PDT) : Some imidazole derivatives exhibit photosensitizing properties, making them relevant for PDT—an approach to treat cancer and other diseases using light activation .

- Biological Probes : Researchers use imidazole-based probes to study biological processes, including enzyme activity and protein interactions .

特性

IUPAC Name |

4-[5-(2-amino-4,5-dimethoxyphenyl)tetrazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-21-10-6-8(9(14)7-11(10)22-2)13-15-17-18(16-13)5-3-4-12(19)20/h6-7H,3-5,14H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDZYTYVPNWNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)

![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)

![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)